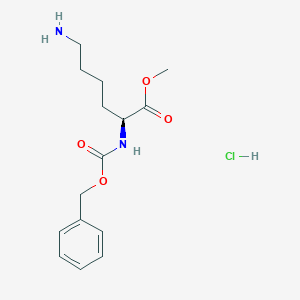

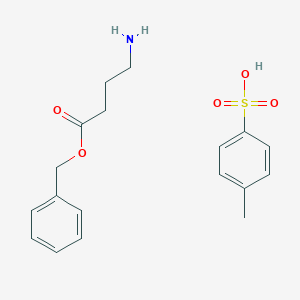

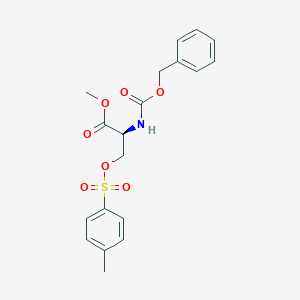

(S)-6-Amino-2-(((benciloxi)carbonil)amino)hexanoato de metilo clorhidrato

Descripción general

Descripción

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as (S)-methyl 6-aminocaproate hydrochloride, is a synthetic amino acid derivative with a wide range of applications in laboratory research. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in a number of scientific studies as a tool for understanding the function of AChE and its role in various physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

Z-LYS-OME HCL se utiliza comúnmente en la síntesis de péptidos en fase de solución. Sirve como intermedio en la producción de cadenas peptídicas, que son esenciales para crear proteínas y enzimas utilizadas en varios procesos biológicos y aplicaciones farmacéuticas .

Síntesis de sustratos enzimáticos

Este compuesto se ha utilizado en la síntesis de sustratos enzimáticos peptídicos. Estos sustratos son cruciales para estudiar la cinética enzimática y comprender cómo las enzimas interactúan con péptidos específicos durante las reacciones bioquímicas .

Producción de tensioactivos catiónicos

Z-LYS-OME HCL está involucrado en la síntesis de tensioactivos catiónicos de lisina. Estos tensioactivos tienen aplicaciones en bioquímica y biología molecular, particularmente en la purificación y separación de biomoléculas .

Mecanismo De Acción

Target of Action

The primary target of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as Z-LYS-OME HCL, is the amino group of lysine residues in peptide chains . The compound interacts with these targets during the process of peptide synthesis, where it plays a crucial role in the assembly of peptides with specific sequences and structures .

Mode of Action

The compound acts by temporarily blocking the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . Its mechanism of action involves the formation of a stable amide bond with the lysine amino group, which prevents unwanted side reactions during peptide synthesis . This process is known as “protection” in peptide synthesis, where the compound serves as a protecting group for the amino group of lysine .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptide synthesis. By blocking the reactivity of the lysine amino group, it allows for the controlled and precise assembly of peptides with specific sequences and structures .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the resulting peptides that are synthesized. By serving as a protecting group for the lysine amino group, the compound enables the synthesis of peptides with specific sequences and structures . This can facilitate the production of peptides for various applications, from research to pharmaceutical development.

Propiedades

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPJBBBQIKFKEB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475072 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26348-68-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)